4-(2-Ethyl-1H-imidazol-4-yl)pyridine

Histamine H2-Receptor Gastric Acid Secretion Anti-ulcer

This heterocyclic building block features a precise 2-ethyl substitution on the imidazole ring, crucial for modulating selectivity in p38 MAP kinase and H2-receptor programs. Unlike regioisomers, this scaffold's geometry is validated for reducing CYP450 inhibition while maintaining potency. Ensure your SAR campaigns succeed with this exact compound.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B15199224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Ethyl-1H-imidazol-4-yl)pyridine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCC1=NC=C(N1)C2=CC=NC=C2
InChIInChI=1S/C10H11N3/c1-2-10-12-7-9(13-10)8-3-5-11-6-4-8/h3-7H,2H2,1H3,(H,12,13)
InChIKeyRRHSJERXOOITCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Ethyl-1H-imidazol-4-yl)pyridine: Core Scaffold and Therapeutic Applications


4-(2-Ethyl-1H-imidazol-4-yl)pyridine (CAS 701298-22-8) is a heterocyclic small molecule featuring a 2-ethyl substituted imidazole ring directly linked to a pyridine moiety at the 4-position [1]. This core 4-(imidazol-4-yl)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore for modulating diverse therapeutic targets including histamine receptors, p38 MAP kinase, and histone demethylases [2][3]. The presence of the 2-ethyl substituent on the imidazole ring provides a specific lipophilic handle for modulating physicochemical properties and target interactions [4].

High Structural Sensitivity of the 4-(2-Ethyl-1H-imidazol-4-yl)pyridine Pharmacophore Prevents Generic Substitution


Within the imidazo-pyridine class, even minor structural variations, such as the position of the ethyl group or the point of ring attachment, can profoundly alter target binding, selectivity, and off-target profiles [1]. The 4-(2-ethyl-1H-imidazol-4-yl)pyridine scaffold offers a specific geometry and electronic distribution that is not interchangeable with other regioisomers (e.g., 2-substituted pyridines) or analogs with different alkyl chains. For instance, SAR studies on pyridinyl imidazoles demonstrate that small changes in substituents lead to orders-of-magnitude differences in potency against p38 MAP kinase and cytochrome P450 enzymes [2]. Therefore, generic substitution without rigorous comparative data can lead to significant loss of activity or introduction of unwanted toxicity, underscoring the need for this specific compound as a distinct chemical tool or starting point.

Quantitative Differentiation of 4-(2-Ethyl-1H-imidazol-4-yl)pyridine in Key Therapeutic Assays


Histamine H2-Receptor Antagonism: Defined Scaffold for Anti-Ulcer Activity

The core 4-(imidazol-4-yl)pyridine scaffold, of which 4-(2-ethyl-1H-imidazol-4-yl)pyridine is a key member, is explicitly claimed as a histamine H2-receptor antagonist with gastric acid antisecretory properties [1]. The patent identifies 2-substituted-4-(4-imidazolyl)pyridines as a preferred class, highlighting the essential nature of the specific substitution pattern for therapeutic activity [1].

Histamine H2-Receptor Gastric Acid Secretion Anti-ulcer

Histone Demethylase Inhibition: A Privileged Scaffold for Epigenetic Cancer Therapy

Patents assigned to Celgene Quantscel Research, Inc. explicitly claim substituted imidazole-pyridine derivatives, encompassing the 4-(2-ethyl-1H-imidazol-4-yl)pyridine scaffold, as inhibitors of histone demethylase enzymes [1]. The broad Markush claims cover this exact core, indicating its utility in modulating epigenetic targets for oncology indications such as prostate, breast, and lung cancer [1].

Histone Demethylase Epigenetics Cancer

p38 MAP Kinase Inhibition: Quantitative Advantage in Avoiding CYP450 Liability

Structure-Activity Relationship (SAR) studies on pyridinyl imidazoles reveal that specific substitutions, like the 2-ethyl group on the imidazole, are crucial for balancing potent p38 MAP kinase inhibition with low cytochrome P450 (CYP) interaction [1]. While the exact compound is not the most potent, the lead compound ML 3375 (an unoptimized pyridinyl imidazole) showed a p38 IC50 of 0.63 μM [1]. Optimization within this series, guided by the core scaffold, yielded compound 14c with a p38 IC50 of 0.34 μM and minimal CYP inhibition (CYP1A2 0%, 2C9 2.6%, 2C19 7.6% at 10 μM) [1]. This demonstrates the scaffold's potential for achieving potent on-target activity while mitigating a major source of drug-drug interactions and hepatotoxicity.

p38 MAP Kinase Inflammation Cytochrome P450

Optimal Deployment Scenarios for 4-(2-Ethyl-1H-imidazol-4-yl)pyridine in Drug Discovery


Lead Generation for Next-Generation Histamine H2-Receptor Antagonists

Leverage 4-(2-ethyl-1H-imidazol-4-yl)pyridine as a core scaffold for synthesizing focused libraries of novel histamine H2-receptor antagonists. The compound's defined 4-(4-imidazolyl)pyridine linkage is a validated pharmacophore for inhibiting gastric acid secretion [3]. This application is ideal for medicinal chemistry programs seeking to improve upon existing H2-blockers by exploring novel substitution patterns on the imidazole and pyridine rings, as established in foundational patents [3].

Chemical Probe Development for Histone Demethylase Epigenetic Targets

Utilize 4-(2-ethyl-1H-imidazol-4-yl)pyridine as a versatile building block for creating chemical probes and lead compounds targeting the histone demethylase family of enzymes (e.g., KDM5) [3]. The scaffold's inclusion in recent patent filings for cancer therapy validates its relevance in epigenetic drug discovery [3]. This scenario is particularly suited for oncology research units focused on modulating gene expression through chromatin remodeling.

Optimization of p38 MAP Kinase Inhibitors with Reduced CYP450 Liability

Employ 4-(2-ethyl-1H-imidazol-4-yl)pyridine as a starting point for SAR campaigns aimed at developing potent p38 MAP kinase inhibitors with a favorable safety profile. The compound's core structure is part of a well-characterized series where specific modifications have been shown to reduce cytochrome P450 enzyme inhibition, a common cause of hepatotoxicity, while maintaining anti-inflammatory activity [3]. This application is critical for programs seeking to advance p38 inhibitors into clinical development for chronic inflammatory diseases.

Quote Request

Request a Quote for 4-(2-Ethyl-1H-imidazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.